Human A3 Adenosine Receptor Affinity: 1,3-Diaryl vs. 2-Aryl Regioisomeric Scaffold Comparison
The 1,3-diaryl substitution pattern of compound 932519-09-0 is regioisomerically distinct from the 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one series characterized by Baraldi et al. In that well-defined series, the optimal A3 adenosine receptor affinity was achieved with a 4-methoxy substituent on the 2-phenyl ring (compound 6d, Ki hA3 = 16 nM), while the 4-methyl analog (6b) showed Ki hA3 = 19 nM, and the 4-chloro analog (6c) gave Ki hA3 = 9 nM [1]. All three compounds demonstrated >1000 nM Ki/EC50 at hA1, hA2A, and hA2B, indicating high selectivity for the A3 subtype. The separation of the OMe and Me groups onto distinct aryl rings at the N1 and C3 positions in compound 932519-09-0 creates a topologically distinct electronic distribution that, based on the established SAR, is predicted to affect both receptor affinity and selectivity. No direct radioligand binding data for compound 932519-09-0 was found in the literature. A structurally closer comparator, 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052), showed weak binding with an IC50 of >1000 nM across adenosine receptor subtypes [2].
| Evidence Dimension | hA3 adenosine receptor binding affinity (Ki) and selectivity vs hA1/hA2A/hA2B |
|---|---|
| Target Compound Data | No direct data available. Predicted topical placement based on dual-ring substitution SAR. |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-4-one (6d): Ki hA3 = 16 nM; 2-(4-methylphenyl) analog (6b): Ki hA3 = 19 nM; 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052): IC50 >1000 nM |
| Quantified Difference | Not calculable for target compound. Regioisomeric shift from 2-aryl to 1,3-diaryl introduces >60-fold potential activity modulation based on CHEMBL188052 vs. optimized 2-aryl series. |
| Conditions | Radioligand binding assays at recombinant human A1, A2A, A2B, and A3 receptors expressed in CHO or HEK293 cells |
Why This Matters
The unmixed 1,3-diaryl substitution pattern defines a distinct intellectual property space separate from the heavily patented 2-aryl series, which may be advantageous for freedom-to-operate in A3-targeted drug discovery programs.
- [1] Baraldi, P.G. et al. New 2-arylpyrazolo[4,3-c]quinoline derivatives as potent and selective human A3 adenosine receptor antagonists. J. Med. Chem. 2005, 48, 5001–5008. View Source
- [2] BindingDB Entry BDBM50170950: 4-Methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052). View Source
